molecular formula C44H44N2 B6593693 N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine CAS No. 719995-99-0

N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine

Cat. No. B6593693
CAS RN: 719995-99-0
M. Wt: 600.8 g/mol
InChI Key: GYPAGHMQEIUKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine, also known as poly-TPD, is a conjugated polymer . It is known for its ability to form thin films of high quality with excellent hole transport, i.e., monopolar electrical conductivity . It has been used in various optoelectronic devices due to its high fluorescence quantum yield and electroluminescence efficiency .

Scientific Research Applications

Charge Carrier Mobility in Polymer Composites

Polymer composites based on poly-TPD with PCBM and copper(II) pyropheophorbide derivative (Cu-PP) were developed . In thin films of the poly-TPD and Cu-PP composites, the charge carrier mobility was investigated for the first time . The electron and hole mobilities in the ternary poly-TPD:PCBM:Cu-PP composite are the most balanced compared to binary composites . The photoconductivity is enhanced due to the sensitization by Cu-PP in blue and red spectral ranges . These new composites are promising for use in the development of photodetectors .

Use in Organic Electronics

Poly-TPD is important in materials design, particularly those related to organic electronics . Its electronic properties can be controlled during both the synthesis and the creation of solid-state materials . Poly-TPD is known for its ability to form thin films of high quality with excellent hole transport, i.e., monopolar electrical conductivity .

Use in Thin Film Devices

Poly-TPD is applicable as a hole transport layer (HTL) in thin film devices due to its highest occupied molecular orbital (HOMO) energy level providing the hole transport matches well with HOMO levels of hole transport polymers and organic photoconductors .

White Light Emission

Poly-TPD can be used to achieve white organic light-emitting diodes (WOLEDs) with a single emitting layer . Monomer emission, excimer, and electromer emission are all observed from poly-TPD, and combining them results in white light emission .

Mechanism of Action

Target of Action

N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine, also known as poly-TPD, is primarily used in the field of photovoltaics, particularly in perovskite solar cells . Its primary target is the hole transport layer (HTL) of these cells .

Mode of Action

Poly-TPD interacts with its target by forming thin films of high quality with excellent hole transport . This is due to its highest occupied molecular orbital (HOMO) energy level providing the hole transport matches well with HOMO levels of hole transport polymers and organic photoconductors .

Biochemical Pathways

In the context of photovoltaics, the biochemical pathways are replaced by electronic pathways. Poly-TPD affects the charge carrier mobility in the HTL of perovskite solar cells . In composites with PCBM and copper (II) pyropheophorbide derivative (Cu-PP), the electron and hole mobilities are balanced, enhancing the photoconductivity due to the sensitization by Cu-PP in blue and red spectral ranges .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the case of poly-TPD, it’s more relevant to discuss its electronic properties. The hole mobility in thin polymer layers of poly-TPD was reported in the order of (1 ÷ 2) × 10 −3 cm 2 V −1 s −1 .

Result of Action

The introduction of poly-TPD at the perovskite and hole transporting layer interface leads to a significant suppression of interfacial recombination and enhancement of the cell power conversion efficiency . This results in perovskite solar cells with stabilized efficiency exceeding 21% with negligible hysteresis .

Action Environment

Environmental factors such as humidity, heat, and light can influence the action, efficacy, and stability of poly-TPD . For instance, ultra-hydrophobic poly-TPD passivant considerably alleviates moisture penetration, showing ≈91% retention of initial efficiencies after 300 h storage at high relative humidity of 80% .

Future Directions

N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine (poly-TPD) has shown promise in the field of optoelectronics, particularly in the development of photodetectors . The successful energy transfer demonstrated in studies paves the way for exciting future directions in the field of poly-TPD hybrid materials for advanced optoelectronic applications .

properties

IUPAC Name

4-butyl-N-[4-[4-(N-(4-butylphenyl)anilino)phenyl]phenyl]-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2/c1-3-5-13-35-19-27-41(28-20-35)45(39-15-9-7-10-16-39)43-31-23-37(24-32-43)38-25-33-44(34-26-38)46(40-17-11-8-12-18-40)42-29-21-36(22-30-42)14-6-4-2/h7-12,15-34H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAGHMQEIUKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine

Synthesis routes and methods

Procedure details

21.1 g (0.094 mol) of N-phenyl-p-normalbutylaniline, 15.4 g (0.038 mol) of 4,4'-diiodobiphenyl, 15.7 g (0.11 mol) of anhydrous potassium carbonate, and 1.1 g (0.017 mol) of copper powder were mixed. The mixture was then allowed to undergo reaction at a temperature of 170° to 220° C. for 27 hours. The reaction product was then extracted with 140 ml of toluene. The insoluble contents were removed by filtration. The filtrate was then concentrated to obtain an oily material. The crude product thus obtained was then purified by column chromatography (carrier: silica gel; elute: 1/5 mixture of toluene and n-hexane) to obtain 13.4 g (yield: 58.6%) of N,N'-bis(p-normalbutylphenyl)-N,N'-diphenylbenzidine. The melting point of the product was from 135.0° C. to 135.5° C.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.